2-(3-(Difluoromethyl)azetidin-1-yl)pyrazine is a synthetic organic compound that features a unique combination of azetidine and pyrazine moieties, along with a difluoromethyl substituent. The compound is of significant interest in the fields of medicinal chemistry and material science due to its potential applications in drug development and as a building block for more complex chemical entities.
The compound can be sourced from various chemical suppliers, including BenchChem, which provides detailed specifications and purchasing options for research purposes. Its molecular formula is with a molecular weight of approximately 187.17 g/mol.
2-(3-(Difluoromethyl)azetidin-1-yl)pyrazine belongs to the class of heterocyclic compounds, specifically characterized as a pyrazine derivative with an azetidine functional group. This classification places it within a broader category of compounds that are often utilized in pharmaceutical applications due to their biological activity and structural diversity.
The synthesis of 2-(3-(Difluoromethyl)azetidin-1-yl)pyrazine can be achieved through several methodologies. One prominent approach is the Suzuki–Miyaura cross-coupling reaction, which allows for the formation of carbon-carbon bonds under mild conditions, making it suitable for constructing complex molecules. This method typically involves the coupling of an aryl or vinyl boronic acid with an appropriate halide.
The synthetic route may involve the following steps:
The molecular structure of 2-(3-(Difluoromethyl)azetidin-1-yl)pyrazine features:
The structural representation can be derived from its molecular formula and can be visualized using computational chemistry software or drawing tools. Key structural data include:
2-(3-(Difluoromethyl)azetidin-1-yl)pyrazine can participate in various chemical reactions, including:
Common reagents used in these reactions include:
Relevant data include melting point, boiling point, and spectral data (NMR, IR) which provide insights into its structural characteristics.
2-(3-(Difluoromethyl)azetidin-1-yl)pyrazine has several applications in scientific research:
Heterocyclic compounds constitute the architectural backbone of modern medicinal chemistry, with nitrogen-containing variants being particularly pivotal. These structures—characterized by carbon atoms and heteroatoms like nitrogen, oxygen, or sulfur in cyclic arrangements—enable precise modulation of molecular properties critical for drug efficacy. Their incorporation influences lipophilicity, solubility, hydrogen-bonding capacity, and metabolic stability, thereby optimizing pharmacokinetic profiles. Over 85% of biologically active pharmaceutical entities incorporate heterocyclic frameworks, underscoring their indispensable role in drug design [2] [10]. The azetidine (four-membered saturated nitrogen ring) and pyrazine (six-membered diazine ring) motifs exemplify privileged scaffolds that confer unique spatial and electronic properties to bioactive molecules.
Azetidine rings introduce significant strain and conformational restraint, enhancing target binding affinity and metabolic resistance compared to larger cyclic amines. This compact scaffold improves membrane permeability and bioavailability, making it valuable for central nervous system (CNS)-targeted therapeutics. For example, azetidine-containing compounds demonstrate enhanced blood-brain barrier penetration due to reduced polar surface area and molecular flexibility [7]. Concurrently, the pyrazine ring offers a planar, electron-deficient aromatic system that facilitates π-π stacking interactions with biological targets. Its nitrogen atoms act as hydrogen-bond acceptors, enabling crucial binding interactions with enzymes and receptors. Clinically, pyrazine derivatives such as the antitubercular agent pyrazinamide and the antiviral favipiravir leverage this motif for target engagement [3].
The strategic integration of fluorine atoms into organic molecules revolutionized medicinal chemistry. Difluoromethyl (−CF₂H) emerged as a versatile bioisostere due to its unique physicochemical properties:
Early methods relied on ozonedepleting chlorofluorocarbons (e.g., ClCF₂H), later supplanted by eco-friendly reagents like sodium difluoromethanesulfinate (CF₂HSO₂Na). Advances in catalysis—photoredox, transition metal, and organocatalysis—enabled regioselective difluoromethylation of heterocycles, accelerating access to complex fluorinated pharmacophores [4] [8].
Table 1: Evolution of Key Difluoromethylation Reagents
Reagent | Era | Advantages | Limitations | |
---|---|---|---|---|
Chlorodifluoromethane | Pre-1990s | Low cost, gaseous | Ozone depletion, toxic | |
Zinc sulfinate salts | 2000s | Bench-stable, radical precursors | Stoichiometric oxidants required | |
Hypervalent iodine | 2010s | Metal-free, mild conditions | Limited substrate scope | |
Photoredox catalysts | 2020s | Catalytic, O₂ as oxidant, broad functional group tolerance | Requires specialized equipment | [4] [8] |
The hybrid structure 2-(3-(difluoromethyl)azetidin-1-yl)pyrazine (CAS: 2034606-52-3; molecular formula: C₉H₁₁F₂N₃O; molecular weight: 215.204 g/mol) integrates azetidine, pyrazine, and difluoromethyl motifs into a singular pharmacologically enriched scaffold . Its significance arises from:
Preliminary studies suggest utility in anticancer and anti-infective contexts, with analogs showing activity against tumor cell lines (HCT116, HepG2) and microbial pathogens [3] [6]. Its balanced physicochemical profile (cLogP ~1.2, TPSA ~40 Ų) aligns with Lipinski’s criteria for oral bioavailability, positioning it as a promising lead for targeted therapies.
N-(2-((6-Chloropyrazin-2-yl)oxy)ethyl)-4-(trifluoromethoxy)benzamide (0.5 mmol) and 3-(difluoromethyl)azetidine (0.75 mmol) are dissolved in dimethyl sulfoxide (5 milliliters). Potassium carbonate (1.0 mmol) is added, and the mixture is stirred at 80 degrees Celsius for 12 hours. The reaction is diluted with ethyl acetate, washed with water, and concentrated. The residue is purified by silica gel chromatography (ethyl acetate/hexane) to afford the product. [6]
Yield Optimization: 72% for quinoxalinones using rose bengal in dimethyl sulfoxide [4].
- Transition Metal-Free Dearomatization: Employing bromodifluoroacetic acid with potassium carbonate to generate :CF₂ via decarboxylation. This electrophilic difluorocarbene inserts into N−H bonds of azetidines, forming N-difluoromethylated intermediates [5].
Table 3: Comparison of Synthetic Approaches
Method | Conditions | Yield Range | Advantages | |
---|---|---|---|---|
Nucleophilic Substitution | K₂CO₃, dimethyl sulfoxide, 80°C | 53–90% | Scalable, no specialized equipment | |
Photoredox Difluoromethylation | Eosin Y, O₂, green LEDs, room temperature | 34–87% | Regioselective, functional group tolerance | |
Difluorocarbene Insertion | BrCF₂CO₂H, K₂CO₃, room temperature | >70% | Late-stage modification, no pre-activation | [4] [5] [6] |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: